molecular formula C18H17N3OS B6072493 benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No. B6072493
M. Wt: 323.4 g/mol
InChI Key: LKCMSAMGWZYCRC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, also known as MBTH, is a chemical compound used in scientific research for its ability to detect and quantify the presence of antioxidants in various samples.

Mechanism of Action

The mechanism of action of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves the formation of a complex between the compound and antioxidants. The thiazolidine ring in benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can react with the phenolic hydroxyl groups of antioxidants, resulting in the formation of a blue-colored complex. The reaction is pH-dependent and occurs optimally at a pH of 6.6.
Biochemical and Physiological Effects:
benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone does not have any direct biochemical or physiological effects on the body. It is a chemical reagent used solely for analytical purposes and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several advantages as an antioxidant assay reagent, including its simplicity, low cost, and high sensitivity. It can be used to measure the antioxidant capacity of a wide range of samples, and the results are reproducible and reliable. However, there are some limitations to its use. benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not selective for specific antioxidants and may react with other compounds in the sample, leading to false positives. It also requires a relatively large sample volume, which may be a limitation in certain applications.

Future Directions

There are several future directions for benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone research. One area of interest is the development of new assays that can selectively measure specific antioxidants, rather than total antioxidant capacity. Another area of focus is the use of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in combination with other reagents to improve the accuracy and specificity of antioxidant assays. Additionally, there is ongoing research into the use of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in the analysis of other compounds, such as flavonoids and polyphenols, which have antioxidant properties. Overall, benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a versatile and valuable reagent in scientific research, with many potential applications and opportunities for future development.

Synthesis Methods

Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be synthesized through a simple reaction between 3-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone. The synthesis method is straightforward and does not require any specialized equipment or techniques.

Scientific Research Applications

Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is commonly used in scientific research to measure the antioxidant capacity of various samples, including foods, beverages, and biological fluids. The method involves the reaction of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone with antioxidants to form a blue-colored complex that can be measured spectrophotometrically. The intensity of the color is proportional to the antioxidant concentration in the sample, making benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone a useful tool for evaluating the antioxidant status of different substances.

properties

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-6-5-9-15(10-13)11-16-17(22)20-18(23-16)21-19-12-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCMSAMGWZYCRC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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